molecular formula C12H13N3O2 B1451189 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 874765-37-4

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B1451189
CAS No.: 874765-37-4
M. Wt: 231.25 g/mol
InChI Key: KRLMCOWLTFQQNX-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with 2-hydroxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(2-oxoethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-one.

    Reduction: Formation of 5-(2-hydroxyethyl)-6-methyl-2-(dihydropyridin-2-yl)pyrimidin-4-ol.

    Substitution: Formation of 5-(2-chloroethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol or other substituted derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyethyl)-2-(pyridin-2-yl)pyrimidin-4-ol: Lacks the methyl group at the 6-position.

    6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: Lacks the hydroxyethyl group at the 5-position.

    5-(2-Hydroxyethyl)-6-methylpyrimidin-4-ol: Lacks the pyridin-2-yl group.

Uniqueness

The presence of both the hydroxyethyl and pyridin-2-yl groups in 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol contributes to its unique chemical properties and potential biological activities. These functional groups enable the compound to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-9(5-7-16)12(17)15-11(14-8)10-4-2-3-6-13-10/h2-4,6,16H,5,7H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLMCOWLTFQQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
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5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 3
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 4
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 5
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 6
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol

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